molecular formula C17H12ClN3O2S B14261867 2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine CAS No. 137890-00-7

2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine

Cat. No.: B14261867
CAS No.: 137890-00-7
M. Wt: 357.8 g/mol
InChI Key: NBJCBULOUZARKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine is a complex organic compound that belongs to the class of pyrimidoindolizines This compound is characterized by its unique structure, which includes a chloro group, a methylbenzene sulfonyl group, and a pyrimidoindolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindolizine Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindolizine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Chloro Group: The chloro group is introduced through a halogenation reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Methylbenzene Sulfonyl Group: The final step involves the sulfonylation of the compound using reagents like methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine can be compared with other similar compounds, such as:

    2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrido[4,5-b]indolizine: Similar structure but with a pyrido core instead of a pyrimido core.

    2-Chloro-10-(4-methylbenzene-1-sulfonyl)quinolino[4,5-b]indolizine: Similar structure but with a quinolino core instead of a pyrimido core.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

137890-00-7

Molecular Formula

C17H12ClN3O2S

Molecular Weight

357.8 g/mol

IUPAC Name

2-chloro-10-(4-methylphenyl)sulfonylpyrimido[4,5-b]indolizine

InChI

InChI=1S/C17H12ClN3O2S/c1-11-5-7-12(8-6-11)24(22,23)16-13-4-2-3-9-21(13)14-10-19-17(18)20-15(14)16/h2-10H,1H3

InChI Key

NBJCBULOUZARKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C4=CN=C(N=C42)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.